molecular formula C12H12O2 B13603937 4-(3-Ethynylphenyl)butanoic acid

4-(3-Ethynylphenyl)butanoic acid

Cat. No.: B13603937
M. Wt: 188.22 g/mol
InChI Key: PMXUJAKMFCDEFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Ethynylphenyl)butanoic acid is an organic compound characterized by the presence of an ethynyl group attached to a phenyl ring, which is further connected to a butanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Ethynylphenyl)butanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification techniques, would be applied to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-Ethynylphenyl)butanoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(3-Ethynylphenyl)butanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Ethynylphenyl)butanoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    4-Phenylbutanoic acid: Similar structure but lacks the ethynyl group.

    3-Ethynylphenylacetic acid: Similar structure but with a different carbon chain length.

Uniqueness

4-(3-Ethynylphenyl)butanoic acid is unique due to the presence of the ethynyl group, which imparts distinct chemical properties and reactivity compared to its analogs .

Properties

Molecular Formula

C12H12O2

Molecular Weight

188.22 g/mol

IUPAC Name

4-(3-ethynylphenyl)butanoic acid

InChI

InChI=1S/C12H12O2/c1-2-10-5-3-6-11(9-10)7-4-8-12(13)14/h1,3,5-6,9H,4,7-8H2,(H,13,14)

InChI Key

PMXUJAKMFCDEFP-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC=CC(=C1)CCCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.